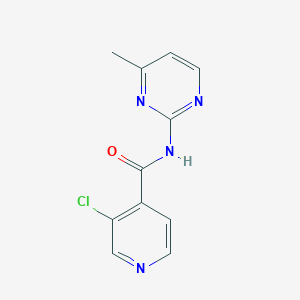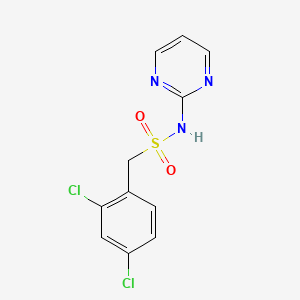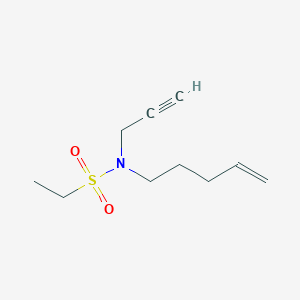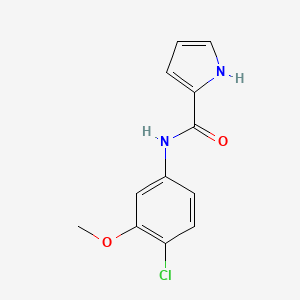![molecular formula C16H19N5O2S B7679808 5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole](/img/structure/B7679808.png)
5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Wirkmechanismus
The mechanism of action of 5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole involves the inhibition of certain enzymes and proteins in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific application and concentration used. In general, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole in lab experiments is its versatility. It can be used in various applications, including cell culture, animal models, and clinical trials. However, one limitation is its potential toxicity at high concentrations, which requires careful monitoring and dosage control.
Zukünftige Richtungen
There are several future directions for the study of 5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole. One direction is to further investigate its potential applications in medicine, including as a treatment for neurodegenerative diseases, cancer, and inflammation. Another direction is to explore its potential as a herbicide and fungicide in agriculture. Additionally, further research is needed to determine the optimal dosage and toxicity levels for this compound in various applications.
Synthesemethoden
The synthesis of 5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole involves the reaction of benzyl bromide, 1-propan-2-ylpyrazole-3-carboxaldehyde, and sodium azide in the presence of a copper catalyst. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole has been studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been studied as a potential herbicide and fungicide.
Eigenschaften
IUPAC Name |
5-benzyl-3-[(1-propan-2-ylpyrazol-3-yl)methylsulfonyl]-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2S/c1-12(2)21-9-8-14(20-21)11-24(22,23)16-17-15(18-19-16)10-13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYRRMMAYKUEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CS(=O)(=O)C2=NNC(=N2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3-(2,3-dihydro-1H-inden-5-yl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-5-methyl-1,2-oxazole](/img/structure/B7679735.png)
![[4-[(3-Cyclopropyl-4-nitropyrazol-1-yl)methyl]phenyl]methanol](/img/structure/B7679741.png)
![5-[[3-(3,5-difluorophenyl)-1H-1,2,4-triazol-5-yl]sulfonylmethyl]-1-methyl-1,2,4-triazole](/img/structure/B7679746.png)


![3-[[4-Ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfonylmethyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B7679761.png)


![2-[2-[Benzyl(methyl)amino]ethylsulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7679786.png)
![1-[2-(3,5-Dichlorophenyl)ethyl]-1,2,4-triazole](/img/structure/B7679794.png)
![3-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfonylmethyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B7679800.png)

![2-[1-(1,3-Dioxolan-2-ylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]ethanol](/img/structure/B7679823.png)
